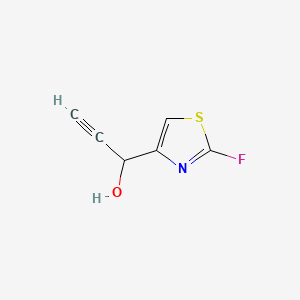

1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153027-99-7 |

|---|---|

Molecular Formula |

C6H4FNOS |

Molecular Weight |

157.162 |

IUPAC Name |

1-(2-fluoro-1,3-thiazol-4-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C6H4FNOS/c1-2-5(9)4-3-10-6(7)8-4/h1,3,5,9H |

InChI Key |

DNNPTSFPCDGGBP-UHFFFAOYSA-N |

SMILES |

C#CC(C1=CSC(=N1)F)O |

Synonyms |

4-Thiazolemethanol,alpha-ethynyl-2-fluoro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Fluorothiazol 4 Yl Prop 2 Yn 1 Ol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions. amazonaws.com

Disconnection Strategies Involving Thiazole (B1198619) Ring Formation

The primary disconnection of the 1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol molecule breaks the bond between the thiazole ring and the propargyl alcohol side chain. This leads to two key synthons: a 2-fluorothiazole-4-carbanion equivalent and a propynal cation equivalent, or more practically, a 2-fluorothiazole-4-carbaldehyde and an ethynyl (B1212043) nucleophile.

Further disconnection of the 2-fluorothiazole (B1628781) ring itself is typically approached via the well-established Hantzsch thiazole synthesis. This strategy disconnects the five-membered ring into a thioamide and an α-halocarbonyl component. For the target molecule, this would suggest the following precursors:

Fluorothioacetamide : This synthon provides the nitrogen, the sulfur, and the carbon at the 2-position bearing the fluorine atom.

A 4-carbon α-halocarbonyl with a terminal alkyne : A suitable reagent would be 1-halo-3-butyn-2-one.

This disconnection approach simplifies the complex target into more fundamental building blocks. The synthesis would then focus on the preparation of these precursors and their subsequent condensation.

Approaches for Propargyl Alcohol Moiety Introduction

The propargyl alcohol functional group is a versatile moiety in organic synthesis. wikipedia.org Its introduction can be retrosynthetically traced back to the nucleophilic addition of an alkyne to an aldehyde. nih.gov This leads to a primary disconnection at the C-C bond between the carbinol carbon and the thiazole ring.

This disconnection strategy suggests the following precursors:

2-Fluorothiazole-4-carbaldehyde : This molecule serves as the electrophilic component.

An ethynyl anion equivalent : This can be in the form of ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide.

This approach is highly convergent and is one of the most common methods for preparing secondary propargylic alcohols. nih.gov The versatility of this method allows for the use of various metal acetylides and a wide range of aldehyde substrates. organic-chemistry.org

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes focus on the efficient construction of the thiazole ring and the subsequent or concurrent formation of the propargyl alcohol.

Condensation Reactions for Thiazole Ring Closure

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. organic-chemistry.org

Route A: Pre-formation of the Propargyl Side Chain

In this approach, the propargyl functionality is part of the α-halocarbonyl precursor.

Reactant Synthesis : The synthesis would require 1-bromo-3-butyn-2-one and fluorothioacetamide. The former can be prepared from but-3-yn-2-one, while the latter can be synthesized from fluoroacetonitrile (B113751) and a source of hydrogen sulfide.

Cyclocondensation : The reaction between 1-bromo-3-butyn-2-one and fluorothioacetamide would yield the thiazole ring. This reaction is often carried out in a suitable solvent like ethanol (B145695).

Route B: Post-formation Functionalization

An alternative involves forming a stable 2-fluorothiazole derivative first, followed by elaboration to introduce the propargyl alcohol.

Thiazole Formation : A reaction between a thioamide and an α-haloketone bearing a functional group handle, such as 4-(chloromethyl)-2-fluorothiazole, could be envisioned.

Side-Chain Elaboration : The chloromethyl group could then be converted to the carbaldehyde (2-fluorothiazole-4-carbaldehyde) via oxidation, which then undergoes alkynylation as described below.

Condensation reactions provide a direct pathway to substituted thiazoles and are amenable to various functional groups. nih.gov The choice of solvent and reaction conditions can be optimized to improve yields. tku.edu.tw

Table 1: Reagents for Hantzsch-type Thiazole Synthesis

| Component A (Thioamide) | Component B (α-Halocarbonyl) | Resulting Thiazole Core |

|---|---|---|

| Fluorothioacetamide | 1-Halo-3-butyn-2-one | 2-Fluoro-4-(prop-2-yn-1-yl)thiazole (requires subsequent oxidation/reduction) |

| Thioformamide | 1-Halo-3-butyn-2-one | 4-(Prop-2-yn-1-yl)thiazole (requires subsequent fluorination) |

| Fluorothioacetamide | 1,3-Dihaloacetone | 2-Fluoro-4-(halomethyl)thiazole (requires multi-step functionalization) |

Alkyne Functionalization and Alcohol Formation

The most direct and widely used method for synthesizing secondary propargylic alcohols is the addition of a terminal alkyne to an aldehyde. nih.govorganic-chemistry.org This transformation is central to forming the this compound from 2-fluorothiazole-4-carbaldehyde.

The process involves the deprotonation of a terminal alkyne, such as acetylene (B1199291) or a protected version like trimethylsilylacetylene, using a strong base (e.g., n-butyllithium) or by forming a Grignard reagent (ethynylmagnesium bromide). The resulting nucleophilic acetylide then attacks the electrophilic carbonyl carbon of 2-fluorothiazole-4-carbaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final propargyl alcohol. The bifunctional nature of propargyl alcohols makes them valuable synthetic intermediates. nih.gov

The reaction can be summarized as follows:

Formation of Nucleophile : HC≡CH + R-MgBr → HC≡CMgBr + R-H

Nucleophilic Addition : 2-F-Thiazole-CHO + HC≡CMgBr → Intermediate Alkoxide

Protonation : Intermediate Alkoxide + H₂O → this compound

Lewis acids can be employed to activate the aldehyde, and various catalytic systems have been developed to enhance efficiency and control selectivity. rsc.org

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity

In the synthesis of the thiazole ring via the Hantzsch method, regioselectivity is a critical consideration, especially when using unsymmetrical reactants. The reaction of fluorothioacetamide with an unsymmetrical α-haloketone like 1-bromo-3-butyn-2-one is expected to yield a single regioisomer, this compound, due to the differing reactivity of the two electrophilic carbons in the ketone. Protocols for regioselective thiazole synthesis under solvent-free conditions have been developed, highlighting the control that can be achieved in these reactions. researchgate.net

Stereoselectivity

The carbinol carbon in this compound is a stereocenter. A standard synthesis using achiral reagents will result in a racemic mixture of (R)- and (S)-enantiomers. Achieving an enantiomerically enriched or pure product requires an asymmetric synthesis strategy.

Significant progress has been made in the catalytic asymmetric alkynylation of aldehydes. nih.govorganic-chemistry.org These methods typically employ a chiral ligand complexed to a metal center, which coordinates to the reactants and facilitates the nucleophilic addition in a stereocontrolled manner. The resulting enantioenriched propargylic alcohols are versatile chiral building blocks for the synthesis of complex molecules. researcher.life

Table 2: Examples of Catalytic Systems for Asymmetric Alkynylation of Aldehydes

| Catalyst/Metal Source | Chiral Ligand | Alkyne Source | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine (NME) | Phenylacetylene | >95% |

| Ti(O-iPr)₄ | (R)-BINOL | Alkynylzinc reagents | High |

| In(III) | BINOL | Terminal Alkynes | High |

| Cu(I) | Quinap | Terminal Alkynes | Up to 97% |

By employing such a catalytic system, the addition of an ethynyl nucleophile to 2-fluorothiazole-4-carbaldehyde could be directed to favor the formation of one enantiomer over the other, providing access to optically active this compound.

Precursor Synthesis and Building Block Development

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks. This section details the synthetic routes to obtain the necessary fluorinated thiazole precursors and the generation of the alkynyl alcohol synthon.

Synthesis of Fluorinated Thiazole Precursors

The construction of the 2-fluorothiazole moiety can be approached in a few ways, primarily focusing on either the direct fluorination of a pre-formed thiazole ring or the cyclization of fluorinated starting materials. A common and effective strategy involves the synthesis of 2-aminothiazole (B372263) as a key intermediate, which can then be converted to the desired 2-fluoro derivative.

One established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793). For instance, the reaction of a suitable α-haloketone with thiourea in a solvent like ethanol can yield the corresponding 2-aminothiazole.

The conversion of the 2-amino group to a fluorine atom can be achieved through a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.org This involves the diazotization of the 2-aminothiazole with a reagent like sodium nitrite (B80452) in the presence of a strong acid, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄). This process introduces the fluorine atom at the 2-position of the thiazole ring.

For the subsequent coupling step, a handle is required at the 4-position of the 2-fluorothiazole ring. This can be achieved by starting with a 4-substituted precursor or by functionalizing the 2-fluorothiazole. One approach is the synthesis of 2-fluorothiazole-4-carbaldehyde. This can be prepared from 2-chlorothiazole-4-carbaldehyde by halogen exchange reaction or by formylation of 2-fluorothiazole. An alternative and more direct route for coupling is the preparation of a 4-halo-2-fluorothiazole, such as 4-bromo-2-fluorothiazole. This can be synthesized by bromination of 2-fluorothiazole.

A plausible synthetic pathway to a key precursor, 2-fluorothiazole-4-carbaldehyde, could involve the initial synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, which is a known compound. The synthesis typically involves the reaction of 4-fluorobenzaldehyde (B137897) with a thioamide under basic conditions. While this provides a phenyl-substituted thiazole, the general methodology can be adapted for the synthesis of the non-phenylated analogue.

| Precursor | Synthetic Method | Key Reagents | Reference |

| 2-Aminothiazole | Hantzsch Synthesis | α-haloketone, Thiourea | nih.gov |

| 2-Fluorothiazole | Balz-Schiemann Reaction | 2-Aminothiazole, NaNO₂, HBF₄ | wikipedia.orgorganic-chemistry.org |

| 4-Bromo-2-fluorothiazole | Bromination | 2-Fluorothiazole, Brominating agent | nih.gov |

| 2-Fluorothiazole-4-carbaldehyde | Formylation/Halogen Exchange | 2-Fluorothiazole or 2-Chlorothiazole-4-carbaldehyde |

Generation of Alkynyl Alcohol Synthons

The prop-2-yn-1-ol moiety is a common building block in organic synthesis. The most direct synthon for introducing this group is propargyl alcohol itself or a protected derivative. However, for the synthesis of this compound, a more convergent approach involves the generation of an alkynyl nucleophile that can be added to a thiazole-4-carbaldehyde.

The generation of the necessary alkynyl synthon can be achieved through the deprotonation of acetylene or a protected acetylene derivative using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. The resulting acetylide can then be used in a nucleophilic addition to an aldehyde.

For the specific target molecule, the reaction of ethynylmagnesium bromide or ethynyllithium with 2-fluorothiazole-4-carbaldehyde would directly yield this compound. The reaction mechanism involves the nucleophilic attack of the acetylide on the carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide.

Alternatively, if a 4-halo-2-fluorothiazole is used as the precursor, the propargyl alcohol itself can be used in a coupling reaction, as will be discussed in the following section.

Catalytic Approaches in Synthetic Transformations

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, catalytic methods are instrumental in both the derivatization of the thiazole ring and the functionalization of the alkyne and alcohol groups.

Transition Metal-Catalyzed Coupling Reactions for Thiazole Derivatization

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst.

In the context of synthesizing this compound, a Sonogashira coupling between a 4-halo-2-fluorothiazole (e.g., 4-bromo-2-fluorothiazole) and propargyl alcohol would be a highly effective strategy. researchgate.netmdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylethylamine), which serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

The general catalytic cycle of the Sonogashira reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

| Reaction | Catalyst System | Substrates | Key Features | Reference |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | 4-Halo-2-fluorothiazole, Propargyl alcohol | Mild reaction conditions, good functional group tolerance | wikipedia.orgresearchgate.net |

Catalysis in Alkyne and Alcohol Functionalizations

The alkyne and alcohol functionalities of the target molecule can also be subject to catalytic transformations, although for the primary synthesis, the focus is on their introduction. The catalytic activation of the terminal alkyne is a key aspect of the Sonogashira coupling, where the copper(I) catalyst facilitates the formation of the reactive copper acetylide.

Furthermore, the propargyl alcohol itself can be synthesized through catalytic methods. For instance, the ethynylation of formaldehyde, which is a key step in the industrial production of butanediol, can be catalyzed by copper-based systems. rsc.org This demonstrates the potential for catalytic routes to the alkynyl alcohol synthon.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be considered to make the process more environmentally benign.

The use of greener solvents is a key consideration. While many traditional cross-coupling reactions are carried out in organic solvents like DMF or THF, there is a growing trend towards the use of more environmentally friendly alternatives such as water, ethanol, or even solvent-free conditions. scilit.com For thiazole synthesis, water has been shown to be a viable solvent in some cases.

Catalyst choice and efficiency are also central to green chemistry. The use of highly efficient catalysts that can be used in low loadings and potentially be recycled is advantageous. Palladium catalysts, while highly effective, can be a source of heavy metal waste. Research into more sustainable catalyst systems, including the use of supported catalysts or catalysts based on more abundant and less toxic metals, is an active area of investigation.

Atom economy is another important principle. Reactions that incorporate a high proportion of the starting materials into the final product are considered more atom-economical. The proposed synthetic routes, such as the addition of an acetylide to an aldehyde or a Sonogashira coupling, generally have good atom economy.

Finally, minimizing the number of synthetic steps and avoiding the use of protecting groups can also contribute to a greener synthesis by reducing waste and energy consumption.

Spectroscopic and Structural Elucidation of 1 2 Fluorothiazol 4 Yl Prop 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. For 1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the 2-fluorothiazole (B1628781) ring and the anisotropy of the alkyne group.

A characteristic signal for the hydroxyl (-OH) proton is anticipated, which would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. The methine proton (-CH) of the alcohol, being adjacent to the stereocenter and the thiazole (B1198619) ring, would likely appear as a doublet of doublets. This splitting pattern arises from coupling to the hydroxyl proton and the terminal alkyne proton. The terminal alkyne proton (-C≡CH) is expected to be a sharp signal, appearing as a doublet due to its coupling with the methine proton. The thiazole ring itself possesses one proton at the 5-position, which would present as a singlet, shifted downfield due to the aromatic and heterocyclic nature of the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | Variable | br s | - |

| -CH(OH) | ~5.5 | dd | J = 5.0, 2.5 Hz |

| -C≡CH | ~2.8 | d | J = 2.5 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.

The thiazole ring is expected to show three signals in the aromatic region. The carbon atom C2, being directly bonded to the highly electronegative fluorine and nitrogen atoms, would be the most downfield. The C4 and C5 carbons will also resonate in this region, with their precise shifts influenced by the substituents. The propargyl group will exhibit three characteristic signals: the carbinol carbon (-CHOH), the two sp-hybridized carbons of the alkyne (-C≡C-), with the terminal alkyne carbon appearing at a higher field than the internal one.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | ~165 (d, ¹JCF) |

| C4 (Thiazole) | ~150 |

| C5 (Thiazole) | ~120 |

| -CH(OH) | ~60 |

| -C≡C- | ~85 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Thiazole Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound, the single fluorine atom at the C2 position of the thiazole ring would give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a definitive confirmation of the presence and electronic environment of the fluorine atom. The expected chemical shift would be in a region characteristic of fluoro-heteroaromatic compounds. nih.gov It is important to note that the observed signal may exhibit coupling to the C2 carbon in the ¹³C spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations include the one between the methine proton (-CHOH) and the terminal alkyne proton (-C≡CH), as well as the coupling between the methine proton and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals from the methine, terminal alkyne, and thiazole H-5 to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The terminal alkyne C-H bond would give rise to a sharp, strong absorption band around 3300 cm⁻¹. The C≡C triple bond stretch is expected to appear as a weaker absorption in the range of 2150-2100 cm⁻¹. The C-F stretch of the fluorothiazole ring would likely be observed in the fingerprint region, typically around 1100-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the thiazole ring would appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3400-3200 | Strong, Broad |

| ≡C-H (alkyne) | ~3300 | Strong, Sharp |

| C≡C (alkyne) | 2150-2100 | Weak to Medium |

| C=C, C=N (thiazole) | 1600-1450 | Medium |

Raman Spectroscopy Applications

The most prominent and diagnostically useful peak would likely arise from the stretching vibration of the carbon-carbon triple bond (C≡C) of the propargyl group. This vibration typically appears in a relatively clean region of the spectrum, and its position can be sensitive to substitution. The terminal alkyne C-H stretch would also be expected at a high frequency.

The fluorothiazole ring would contribute a series of characteristic bands. Vibrations involving the C=N, C-S, and C-C bonds within the ring would produce a complex pattern of peaks. The C-F stretching vibration is also a key diagnostic feature, though its intensity can vary. The hydroxyl (-OH) group's stretching vibration would likely appear as a broad band, the position and breadth of which would be sensitive to hydrogen bonding in the sample.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡C (Alkyne) | Stretching | 2100 - 2150 |

| ≡C-H (Alkyne) | Stretching | 3250 - 3350 |

| Thiazole Ring | Ring Stretching (C=N, C=C) | 1500 - 1650 |

| C-F | Stretching | 1000 - 1200 |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| C-O (Alcohol) | Stretching | 1000 - 1200 |

Note: These are predicted values based on typical ranges for these functional groups and may vary in the actual molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound and, from that, its elemental composition. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different chemical formulas. For the molecular formula C₆H₄FNOS, the expected exact mass can be calculated.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₅FNOS⁺ | 174.0074 |

| [M+Na]⁺ | C₆H₄FNOSNa⁺ | 196.9893 |

Note: These values are calculated based on the elemental composition and are predictive.

Under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions, this compound would be expected to undergo characteristic fragmentation. The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms.

A likely initial fragmentation step would be the loss of a water molecule (H₂O, 18 Da) from the parent ion, a common fragmentation for alcohols. Another predictable fragmentation is the cleavage of the propargyl group. The fluorothiazole ring itself could undergo cleavage, leading to fragments corresponding to different parts of the heterocyclic system. For instance, cleavage alpha to the hydroxyl group could result in the formation of a stable thiazolyl-substituted cation. The study of analogous heterocyclic compounds suggests that the fragmentation of the thiazole ring could also be a significant pathway. dntb.gov.ua

Table 3: Hypothetical Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Predicted) |

| 174.0074 | [M+H - H₂O]⁺ | H₂O | 156.0023 |

| 174.0074 | [M+H - C₃H₃O]⁺ | C₃H₃O | 117.9835 |

| 174.0074 | [C₄H₂FNS]⁺ | C₂H₂O | 114.9914 |

Note: The fragmentation pathways are hypothetical and would require experimental verification.

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

Should this compound form suitable single crystals, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. nih.gov

The crystal packing would likely be dominated by hydrogen bonding interactions involving the hydroxyl group. The alcohol's -OH group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks of molecules. nih.gov

Other significant intermolecular interactions would likely include C-H···F and C-H···N hydrogen bonds, which are commonly observed in crystal structures of fluorine- and nitrogen-containing heterocyclic compounds. nih.govnih.gov Pi-stacking interactions between the thiazole rings of adjacent molecules might also play a role in stabilizing the crystal lattice.

X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles. The bond lengths within the fluorothiazole ring and the propargyl group would be expected to fall within typical ranges for these functionalities. The C-F bond length would be of particular interest, as would the geometry around the chiral center at the alcohol carbon.

Table 4: Predicted Key Bond Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C≡C | ~ 1.20 Å |

| Bond Length | C-F | ~ 1.35 Å |

| Bond Length | C-S (Thiazole) | ~ 1.72 Å |

| Bond Length | C=N (Thiazole) | ~ 1.32 Å |

| Bond Angle | C-C(OH)-C (Thiazole) | ~ 110° |

| Dihedral Angle | Plane(Thiazole) - C(OH)-C≡C | Variable |

Note: These values are estimations based on data from analogous structures and established chemical principles.

Chemical Reactivity and Mechanistic Investigations of 1 2 Fluorothiazol 4 Yl Prop 2 Yn 1 Ol

Reactivity of the Thiazole (B1198619) Moiety

The thiazole ring in 1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol is an electron-deficient aromatic system. Its reactivity is significantly influenced by the presence of a highly electronegative fluorine atom at the C2 position and the propargyl alcohol substituent at the C4 position.

Electrophilic Aromatic Substitution Studies on the Thiazole Ring

Electrophilic aromatic substitution (EAS) on a thiazole ring is generally less facile than on more electron-rich aromatic systems like benzene (B151609). The nitrogen atom in the thiazole ring acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. This deactivation is further intensified by the strongly electron-withdrawing fluorine atom at the C2 position.

The directing effects of the substituents determine the regioselectivity of any potential EAS reactions. Computational studies on unsubstituted thiazole suggest that the C5 position is the primary site for electrophilic attack due to higher electron density compared to other carbon atoms researchgate.net. In the case of this compound, the fluorine atom at C2 strongly deactivates the ring, particularly the adjacent positions, while the C4-substituent also influences the electron distribution. The C5 position remains the most probable site for substitution, as it is least deactivated by the C2-fluoro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C2 | Occupied by Fluorine (strong deactivator) | No substitution |

| C4 | Occupied by Propargyl Alcohol | No substitution |

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic Substitution at the Fluorine Atom and Thiazole Ring

The electron-deficient nature of the 2-fluorothiazole (B1628781) moiety makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The C2 position is highly activated towards nucleophilic attack by both the ring nitrogen and the attached fluorine atom. In SNAr reactions, fluoride (B91410) is an excellent leaving group; the rate-determining step is the initial attack by the nucleophile, which is accelerated by the extreme electronegativity of fluorine polarizing the C-F bond youtube.commasterorganicchemistry.comyoutube.com.

A wide range of nucleophiles can be expected to displace the fluoride ion under relatively mild conditions. This reaction provides a powerful method for introducing diverse functionalities at the C2 position of the thiazole ring. This approach is well-documented for other 2-fluoroheteroarenes, such as 2-fluoropyridines nih.gov.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent Example | Product at C2 Position |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | -NHC₆H₅ |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ |

| Thiol | Thiophenol (C₆H₅SH) | -SC₆H₅ |

This interactive table showcases potential SNAr reactions based on the known reactivity of similar fluoro-heterocyclic compounds.

Ring-Opening and Rearrangement Reactions

The thiazole ring is generally stable but can undergo ring-opening under specific conditions. The course of these reactions is highly dependent on the nature of the substituents on the ring researchgate.netresearchgate.net.

Reductive Ring-Opening: Treatment with strong reducing agents, such as sodium in liquid ammonia, has been shown to cause reductive cleavage of the thiazole ring, leading to substituted propenethiolates researchgate.net. The presence of the fluorine atom and the propargyl alcohol would likely influence the reaction pathway and the stability of the resulting intermediates.

Oxidative Ring-Opening: Oxidative conditions can also lead to the cleavage of the thiazole ring system researchgate.net.

Rearrangements: While rearrangements involving the aromatic ring itself are uncommon, the propargyl alcohol side chain could potentially undergo acid-catalyzed rearrangements. Formation of a carbocation at the benzylic-like position (adjacent to the thiazole ring) could, in principle, lead to subsequent structural changes, although direct participation of the thiazole ring in a ring expansion is not a typically observed pathway masterorganicchemistry.comyoutube.com. The stability of such an intermediate would be a critical factor.

Transformations of the Propargyl Alcohol Functionality

The propargyl alcohol group is a versatile functional handle, characterized by the reactivity of both the hydroxyl group and the terminal alkyne rawsource.comresearchgate.netchemrxiv.org.

Reactions Involving the Terminal Alkyne

The terminal alkyne is a key reactive site within the molecule. Its chemistry is dominated by its acidity and its ability to undergo addition reactions taylorfrancis.commsu.edumasterorganicchemistry.comyoutube.com.

The hydrogen atom on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion youtube.comlibretexts.org. This anion can then be used in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with primary alkyl halides to extend the carbon chain.

Addition to Carbonyls: Attack on aldehydes or ketones to form new secondary or tertiary alcohols libretexts.org.

Click Chemistry Applications (e.g., CuAAC)

The presence of a terminal alkyne makes this compound an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," allows for the efficient and highly specific covalent linking of two molecular fragments—one containing an alkyne and the other an azide bioclone.net.

The CuAAC reaction is known for its high yields, mild reaction conditions, and remarkable functional group tolerance. It proceeds with high regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole linkage rsc.orgalfa-chemistry.com. This makes the title compound a valuable building block for applications in medicinal chemistry, bioconjugation, and materials science, allowing it to be "clicked" onto various azide-functionalized molecules nih.gov.

Table 3: Illustrative Click Chemistry (CuAAC) Applications

| Azide-Containing Molecule | Potential Application |

|---|---|

| Azido-fluorescein | Fluorescent labeling and imaging |

| Azido-biotin | Affinity-based purification and detection |

| Azidothymidine (AZT) | Synthesis of potential drug conjugates |

This table provides examples of how this compound can be used as a building block in CuAAC reactions.

Hydration and Hydrohalogenation Pathways

The triple bond in this compound is susceptible to electrophilic addition reactions such as hydration and hydrohalogenation.

Hydration: The addition of water across the carbon-carbon triple bond, typically catalyzed by acid or metal catalysts, is a common reaction for propargylic alcohols. researchgate.net The CO2-promoted hydration of propargylic alcohols is an effective method for synthesizing α-hydroxy ketones. researchgate.netacs.org For this compound, this reaction would be expected to yield 1-(2-fluorothiazol-4-yl)-1-hydroxypropan-2-one. The regioselectivity of this reaction, leading to the ketone at the C2 position, is governed by Markovnikov's rule, where the initial protonation of the alkyne yields the more stable vinyl cation intermediate.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a classic electrophilic addition reaction. wikipedia.org In the case of propargylic alcohols, this can lead to the formation of vinyl halides. The reaction of secondary propargylic alcohols with thionyl chloride in the presence of ethers can yield chloroallenes. sci-hub.se For this compound, the reaction with HBr, for instance, would be expected to produce 1-(2-bromo-1-(2-fluorothiazol-4-yl)prop-1-en-3-ol, with the regioselectivity again following Markovnikov's rule. wikipedia.org However, under radical conditions (e.g., HBr with peroxides), anti-Markovnikov addition can occur. wikipedia.org Dihalohydration reactions of propargylic alcohols can also be achieved, for instance, using N-iodosuccinimide with a gold catalyst to produce α,α-diiodo-β-hydroxyketones, or trichloroisocyanuric acid to yield α,α-dichloro-β-hydroxyketones. nih.gov

A summary of expected products from hydration and hydrohalogenation is presented in Table 1.

| Reaction | Reagents | Expected Major Product |

| Hydration | H₂O, H⁺ or metal catalyst | 1-(2-Fluorothiazol-4-yl)-1-hydroxypropan-2-one |

| Hydrobromination | HBr | 1-(2-Bromo-1-(2-fluorothiazol-4-yl)prop-1-en-3-ol) |

| Dichlorohydration | Trichloroisocyanuric acid | 1-(2,2-dichloro-1-hydroxy-1-(2-fluorothiazol-4-yl)propan-2-yl)ium |

Table 1: Predicted Products of Hydration and Hydrohalogenation of this compound.

Reactions of the Secondary Alcohol

The secondary alcohol functionality of this compound can undergo a variety of transformations, including oxidation, esterification, and etherification.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed for the oxidation of secondary propargylic alcohols to the corresponding propargylic ketones. nih.gov

Common methods for this transformation include:

Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this oxidation.

Dess-Martin periodinane (DMP): This hypervalent iodine reagent provides a mild and selective method for oxidizing secondary alcohols.

Swern oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride.

Transition-metal catalyzed aerobic oxidation: Systems employing catalysts like Fe(NO₃)₃·9H₂O with TEMPO and sodium chloride in toluene offer an environmentally friendly approach using molecular oxygen as the oxidant. organic-chemistry.org

For this compound, these oxidation methods would be expected to yield 1-(2-fluorothiazol-4-yl)prop-2-yn-1-one. A comparison of common oxidation methods is provided in Table 2.

| Oxidizing Agent/System | Typical Reaction Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Good yields, relatively mild | Toxicity of chromium reagents |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild, high yields, short reaction times | Expense of the reagent |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine (B128534), low temperature | High yields, mild conditions | Requires low temperatures, unpleasant odor |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | Toluene, room temperature | Environmentally friendly, mild conditions | May require longer reaction times |

Table 2: Comparison of Selected Methods for the Oxidation of Secondary Propargylic Alcohols.

The hydroxyl group of this compound can be converted into esters and ethers through various established methods.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) will produce the corresponding ester. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) generally provides higher yields.

Etherification: The formation of an ether from this compound can be achieved through several routes. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a general method. Acid-catalyzed dehydration of two molecules of the alcohol can lead to a symmetrical ether, though this is more common for primary alcohols. masterorganicchemistry.com Lewis acid-catalyzed propargylic etherification from alcohols has also been reported. nih.gov Iron-catalyzed selective etherification and transetherification reactions using alcohols have been developed, which could be applicable. acs.org

The dehydration of this compound would involve the elimination of a water molecule to form a more unsaturated compound. Given the presence of the alkyne, this reaction can lead to the formation of an enyne system. The reaction is typically acid-catalyzed and proceeds via a carbocation intermediate. The stability of this propargylic carbocation would be a key factor in the reaction's feasibility. The electron-withdrawing nature of the 2-fluorothiazole ring may disfavor the formation of a positive charge on the adjacent carbon, potentially making dehydration more challenging compared to propargylic alcohols with electron-donating groups.

Tandem and Cascade Reactions Incorporating the Compound

Propargylic alcohols are known to participate in a variety of cascade reactions. nih.gov For instance, silver(I)-promoted cascade reactions of propargylic alcohols with carbon dioxide and vicinal diols can lead to the formation of cyclic carbonates and α-hydroxyl ketones. nih.govacs.org Ruthenium complexes have been shown to catalyze cascade conversions of propargyl alcohols. nih.gov A tandem reaction of propargyl alcohol with N-sulfonylhydrazone has been used to synthesize dihydropyrazoles. nih.gov Furthermore, a Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides can produce substituted oxazoles. researchgate.net Given the presence of the thiazole nitrogen, intramolecular cyclization following an initial intermolecular reaction could be a viable strategy for constructing novel heterocyclic systems.

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Methods

Understanding the mechanisms of reactions involving this compound would rely on a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic analysis can provide valuable information about the rate-determining step of a reaction and the species involved in it. For instance, by monitoring the disappearance of the starting material or the appearance of the product over time under various concentrations of reactants and catalysts, a rate law can be determined. This can help to distinguish between different proposed mechanisms. For example, kinetic studies on the reaction of propargyl alcohol with aqueous formaldehyde have been conducted. kyoto-u.ac.jp

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reaction intermediates and characterizing final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for characterizing the structure of reactants, products, and stable intermediates. In-situ NMR monitoring of a reaction can provide real-time information about the species present in the reaction mixture.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the functional group transformations during a reaction, such as the disappearance of the O-H and C≡C-H stretches of the starting material and the appearance of a C=O stretch in an oxidation reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, providing further confirmation of their identity. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize transient cationic intermediates.

Surface-Enhanced Raman Scattering (SERS), X-ray Photoelectron (XPS), and Fourier Transform Infrared (FTIR) spectroscopies have been used to investigate the inhibition mechanism of propargyl alcohol for iron corrosion, demonstrating the utility of these techniques in studying reactions at surfaces. ampp.org

By applying these methods to the reactions of this compound, a detailed understanding of the reaction pathways, including the role of the 2-fluorothiazole substituent, could be achieved.

Computational and Theoretical Studies on 1 2 Fluorothiazol 4 Yl Prop 2 Yn 1 Ol

Quantum Chemical Calculations

No specific data found in the searched literature.

No specific data found in the searched literature.

No specific data found in the searched literature.

Reaction Pathway Modeling and Transition State Characterization

No specific data found in the searched literature.

No specific data found in the searched literature.

Molecular Docking and Dynamics Simulations for Mechanistic Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol, and a biological macromolecule (protein or nucleic acid). These methods are fundamental in structure-based drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. For this compound, docking studies would be crucial in predicting its binding affinity and mode of interaction with various enzymes, such as kinases, which are common targets for therapeutic intervention. exlibrisgroup.comnih.gov

Studies on similar fluorinated thiazole (B1198619) derivatives have demonstrated the utility of molecular docking in identifying promising anticancer and antidiabetic agents. nih.govarabjchem.org For instance, docking studies on novel fluorinated thiazoles have identified key interactions within the active sites of target proteins, such as the X-chromosome-linked inhibitor of apoptosis protein (XIAP) and tubulin. arabjchem.orgnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the fluorine atom.

In a hypothetical docking study of this compound, the following interactions could be anticipated based on its structure:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atom of the thiazole ring are potential hydrogen bond donors and acceptors, respectively. These could form crucial interactions with amino acid residues like glutamate, aspartate, and serine in a protein's active site. researchgate.net

Hydrophobic Interactions: The thiazole ring and the propargyl group can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. nih.gov

Pi-Pi Stacking: The aromatic thiazole ring could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atom, with its electronegative character, could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A summary of potential binding interactions and the functional groups of this compound responsible is presented in Table 1.

| Interaction Type | Functional Group of Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Hydroxyl (-OH), Thiazole Nitrogen | Glutamate, Aspartate, Serine, Histidine |

| Hydrophobic Interactions | Thiazole Ring, Propargyl Group | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Fluorine (-F) | Electron-rich atoms (e.g., carbonyl oxygen) |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and protein behave over time. acs.org MD simulations can elucidate the conformational changes that a protein may undergo upon ligand binding, which is a key aspect of the "induced fit" model of enzyme-substrate interaction. acs.org

For a flexible molecule like this compound, MD simulations could reveal how its different conformations are stabilized within the binding pocket. Furthermore, these simulations can highlight allosteric effects, where binding at one site influences the conformation and activity at a distant site on the protein. nih.gov

Studies on various protein-ligand systems have shown that ligand binding can induce significant conformational changes, ranging from small side-chain rearrangements to large-scale domain movements. acs.orgnih.gov These changes are often critical for the protein's function and can either activate or inhibit its activity. MD simulations of this compound in complex with a target protein would likely focus on:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein become more or less flexible upon ligand binding.

Principal Component Analysis (PCA): To characterize the major conformational changes in the protein. acs.org

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity. acs.org

Prediction of Reactivity and Selectivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and reactivity of molecules. rdd.edu.iqresearchgate.net For this compound, DFT calculations can provide valuable information about its reactivity and selectivity in chemical reactions.

Key parameters derived from DFT calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rdd.edu.iq

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting where the molecule is likely to interact with other reagents.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site in the molecule, helping to predict the regioselectivity of reactions. researchgate.net

A hypothetical reactivity profile based on DFT calculations is summarized in Table 2.

| Reactivity Descriptor | Predicted Information for this compound |

| HOMO Energy | Indicates potential for electron donation (nucleophilicity). |

| LUMO Energy | Indicates potential for electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Predicts kinetic stability and chemical reactivity. |

| MEP Analysis | Identifies sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Predicts regioselectivity in chemical reactions. |

Development of Computational Models for Fluorinated Heterocycles

The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact the physicochemical and biological properties of organic molecules. nih.gov Developing computational models specifically for fluorinated heterocycles is an active area of research, aiming to accurately predict their behavior and guide the design of new compounds with desired properties.

These models often employ a combination of quantum mechanics, molecular mechanics, and machine learning techniques. nih.gov For a class of compounds that includes this compound, such models could be used to predict a range of properties, including:

Lipophilicity (logP): A key parameter for drug absorption and distribution.

Aqueous Solubility: Important for drug formulation and bioavailability.

Metabolic Stability: Predicting how the compound might be broken down in the body.

Toxicity: Early prediction of potential toxic liabilities.

Machine learning models, trained on large datasets of known fluorinated compounds, are becoming increasingly powerful in predicting these properties with high accuracy. nih.gov These models can identify complex structure-property relationships that are not immediately obvious from simple inspection. The development of such predictive models for fluorinated thiazoles would be invaluable for accelerating the discovery of new drug candidates and materials.

Biological Target Interactions and Mechanistic Studies in Vitro Focus

Exploration of Molecular Interactions with Biomolecules

No direct studies on the molecular interactions of 1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol with specific biomolecules have been reported. However, the constituent functional groups suggest potential for various biological activities.

Enzyme Inhibition or Activation Mechanisms (In Vitro)

There is no available information regarding the specific enzyme inhibition or activation mechanisms of this compound.

Kinetic Characterization of Enzyme Modulation (e.g., IC₅₀, Ki)

No studies reporting the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Ki) for this compound against any enzyme have been identified.

Identification of Binding Sites and Modes (e.g., using Molecular Docking)

No molecular docking studies have been published that identify the binding sites or modes of interaction for this compound with any biological target.

Receptor Binding Studies (In Vitro)

There are no available in vitro receptor binding assays or studies for this compound.

Protein-Ligand Interaction Analysis (e.g., using ¹⁹F NMR as probes)

While ¹⁹F NMR is a powerful technique for studying protein-ligand interactions, no such studies have been published specifically for this compound. The presence of a fluorine atom in the molecule makes it a suitable candidate for such analysis in future research.

Cellular Mechanistic Investigations (In Vitro)

No in vitro studies on the cellular mechanisms of action for this compound have been found in the public domain.

General Context from Related Structures

While direct data is absent for the specific compound, the structural motifs present in this compound are of interest in medicinal chemistry.

Thiazole (B1198619) Derivatives : Thiazole rings are present in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including antimicrobial, antifungal, and anticancer properties. nih.govnih.govmdpi.comnanobioletters.comresearchgate.net

Propargyl Alcohols : The propargyl group is a key pharmacophore in several enzyme inhibitors. For instance, N-propargyl moieties are found in irreversible monoamine oxidase (MAO) inhibitors like rasagiline. nih.gov Propargyl alcohols themselves are versatile synthetic intermediates for creating more complex biologically active molecules. nih.govacs.orgmdpi.com

Given the lack of specific data, the biological activity of this compound remains to be experimentally determined. Future research, including enzyme screening, kinetic analysis, and structural biology studies, would be necessary to elucidate its potential therapeutic relevance.

Cellular Uptake and Localization Studies (In Vitro)

No specific studies detailing the mechanisms of cellular entry, rates of uptake, or the subcellular localization of this compound in any cell line have been identified.

Modulation of Intracellular Pathways (In Vitro)

There is no available data on how this compound may modulate specific intracellular signaling pathways, such as kinase cascades or other signal transduction networks.

Mechanistic Cell-Based Assays (e.g., enzyme activity in cell lysates)

Information from cell-based assays that could elucidate the mechanism of action of this compound, for instance, by measuring its effect on the activity of specific enzymes within cell lysates, is not present in the available literature.

Role as a Chemical Probe in Biological Systems

Design and Application as Activity-Based Probes

While the propargyl alcohol moiety present in this compound is a functional group sometimes utilized in the design of activity-based probes, there are no specific reports on the design, synthesis, or application of this particular compound as such a probe.

Use in Target Identification and Validation (In Vitro)

There are no published studies that have employed this compound for the purpose of identifying or validating biological targets in vitro.

Structure-Activity Relationship (SAR) for Mechanistic Insights

A structure-activity relationship (SAR) analysis for this compound has not been described in the scientific literature. Such a study would require the synthesis and biological evaluation of a series of analogs to determine the contributions of the 2-fluorothiazole (B1628781) and propargyl alcohol moieties to any potential biological activity.

Systematic Modification of the Fluorothiazole Moiety

The 2-fluorothiazole moiety is a key structural feature of the parent compound, and its modification has been a focal point for structure-activity relationship (SAR) studies. The introduction of a fluorine atom can significantly alter the electronic properties of the thiazole ring, potentially enhancing binding affinity and metabolic stability.

Research in this area has explored the replacement of the fluorine atom with other substituents to probe the electronic and steric requirements for biological activity. Additionally, modifications at other positions of the thiazole ring have been investigated to understand their influence on target engagement. While specific data for this compound is limited in publicly available literature, the general principles of thiazole modification in medicinal chemistry provide a framework for understanding potential derivatization strategies. For instance, studies on various thiazole-containing compounds have shown that introducing small alkyl or substituted aryl groups can modulate biological activity. nih.gov

Table 1: Hypothetical Modifications of the Fluorothiazole Moiety and Expected Impact on Activity

| Modification | Rationale | Expected Impact on Biological Activity |

| Replacement of Fluorine with Hydrogen | To assess the role of the electronegative fluorine atom in target binding. | Potential decrease in binding affinity due to loss of key interactions. |

| Replacement of Fluorine with Chlorine or Bromine | To evaluate the effect of larger, more polarizable halogens. | May alter binding affinity and selectivity profile. |

| Introduction of a Methyl Group at C5 | To probe for steric tolerance and potential hydrophobic interactions. | Activity may increase or decrease depending on the target's pocket size. |

| Introduction of an Amino Group at C2 | To introduce a hydrogen bond donor and alter electronic properties. | Could enhance binding affinity through new hydrogen bonding interactions. |

| Phenyl substitution at C5 | To explore larger aromatic interactions with the target protein. | Potential for significant changes in activity and selectivity. |

This table is illustrative and based on general principles of medicinal chemistry for thiazole derivatives.

Derivatization of the Propargyl Alcohol Group

The propargyl alcohol group is a versatile functional handle that can be readily modified to explore its role in target binding and to introduce new chemical properties. The terminal alkyne is of particular interest as it can participate in various chemical reactions, allowing for the synthesis of a diverse range of derivatives.

One common derivatization strategy is the conversion of the hydroxyl group into ethers or esters to modulate lipophilicity and steric bulk. taylorandfrancis.com For example, etherification with small alkyl groups or polyethylene (B3416737) glycol (PEG) chains can alter the compound's pharmacokinetic properties. taylorandfrancis.com The Nicholas reaction, which involves the complexation of the alkyne with dicobalt octacarbonyl, provides a method for the propargylation of various nucleophiles under mild conditions, further expanding the accessible chemical space. nih.gov Additionally, the propargyl alcohol can undergo reactions such as the Barbier-Grignard type reaction to form homoallylic alcohols. nih.gov

Table 2: Examples of Propargyl Alcohol Derivatization

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Alkyl halide, Base | Propargyl ether | taylorandfrancis.com |

| Esterification | Acyl chloride, Base | Propargyl ester | taylorandfrancis.com |

| Nicholas Reaction | Dicobalt octacarbonyl, Acid | Cobalt-complexed alkyne | nih.gov |

| Barbier-Grignard Type Reaction | Propargyl bromide, Indium | Homoallylic alcohol | nih.gov |

| Click Chemistry | Azide-containing molecule, Copper catalyst | Triazole conjugate | taylorandfrancis.com |

Elucidation of Pharmacophore Features for Target Engagement

A pharmacophore model for this compound would highlight the key chemical features essential for its interaction with a biological target. Based on its structure, several features can be postulated to be important for target engagement.

The 2-fluorothiazole ring likely acts as a key recognition element. The nitrogen and sulfur atoms can participate in hydrogen bonding or coordination with metal ions within a protein's active site. The fluorine atom, being highly electronegative, can form hydrogen bonds or other electrostatic interactions, contributing to binding affinity and selectivity.

The propargyl alcohol moiety presents several potential interaction points. The hydroxyl group is a classic hydrogen bond donor and acceptor. The terminal alkyne can act as a weak hydrogen bond acceptor and can also engage in π-stacking or hydrophobic interactions. The rigidity of the alkyne linker also plays a crucial role in positioning the functional groups optimally for binding.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring.

Hydrogen Bond Acceptor/Donor: The hydroxyl group of the propargyl alcohol.

Halogen Bond Donor: The fluorine atom on the thiazole ring.

Hydrophobic/π-interaction Region: The thiazole ring and the alkyne.

Further elucidation of the precise pharmacophore would require experimental data from co-crystallization studies with its biological target or detailed SAR studies with a wide range of analogs.

Synthesis and Mechanistic Evaluation of Derivatives and Analogues

Design Principles for Derivatives based on Structure-Activity Relationships

The rational design of new analogues of 1-(2-Fluorothiazol-4-yl)prop-2-yn-1-ol is centered on understanding how specific structural modifications influence biological activity. Key areas for modification include the thiazole (B1198619) ring, the fluorine substituent, and the alkynol side chain.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. drughunter.com The thiazole ring in the parent compound can be replaced with other five-membered heterocycles to probe the importance of the ring's electronics and hydrogen bonding capacity.

Potential isosteric replacements for the thiazole ring include:

Oxazole: Replacing the sulfur atom with oxygen would alter the ring's electronics and hydrogen bond accepting ability.

Imidazole: The introduction of a second nitrogen atom provides an additional hydrogen bond donor/acceptor site.

Triazole: This ring system is a known bioisostere for amide bonds and can influence metabolic stability. drughunter.comunimore.it

1,2,4-Oxadiazole: This heterocycle has been used as a bioisostere for esters and amides. researchgate.net

The impact of these replacements on a hypothetical biological activity can be summarized in the following table:

| Ring System | Key Features | Hypothetical Relative Activity |

| Thiazole | Sulfur atom, moderate electron-withdrawing nature | Baseline |

| Oxazole | Oxygen atom, more electronegative than sulfur | Potentially altered binding affinity |

| Imidazole | Additional N-H for H-bonding | Could increase or decrease activity depending on target interaction |

| 1,2,3-Triazole | Amide isostere, potential for improved metabolic stability | Dependent on substitution pattern |

| 1,2,4-Oxadiazole | Ester/amide isostere, potential for improved pharmacokinetics | Dependent on target binding |

This table is illustrative and based on general principles of isosteric replacement; actual activity would need to be determined experimentally.

The fluorine atom on the thiazole ring significantly influences the compound's electronic properties and metabolic stability. Altering its position or replacing it with other substituents can have a profound effect on biological activity. nih.gov

Key modifications to consider include:

Positional Isomers: Moving the fluorine from the 2-position to the 5-position of the thiazole ring would alter the molecule's dipole moment and interaction with the target protein.

Halogen Substitution: Replacing fluorine with other halogens (Cl, Br) would increase the substituent's size and lipophilicity, which could enhance binding to hydrophobic pockets.

Electron-Donating/Withdrawing Groups: Replacing fluorine with small electron-donating groups (e.g., methyl) or other electron-withdrawing groups (e.g., trifluoromethyl) can systematically probe the electronic requirements for activity. nih.gov

A hypothetical SAR study for fluorine modifications might yield the following results:

| Modification | Rationale | Hypothetical Effect on Activity |

| Fluorine at C5 | Altered electronics and dipole moment | May increase or decrease activity |

| Chlorine at C2 | Increased size and lipophilicity | Potentially enhanced binding |

| Bromine at C2 | Further increased size and lipophilicity | May introduce steric hindrance |

| Methyl at C2 | Electron-donating, increased lipophilicity | Likely to decrease activity if electron-withdrawing nature is key |

| Trifluoromethyl at C2 | Strongly electron-withdrawing | Could enhance activity by modifying pKa or binding interactions |

This table represents a hypothetical outcome of an SAR study based on established medicinal chemistry principles.

The prop-2-yn-1-ol side chain is a critical pharmacophoric element, likely involved in key interactions with the biological target. Modifications to its length, rigidity, and branching can explore the spatial requirements of the binding site.

Potential alterations include:

Chain Extension/Shortening: Homologation to a but-3-yn-2-ol or shortening to an ethynyl (B1212043) methanol would probe the optimal distance between the thiazole ring and the terminal alkyne.

Branching: Introduction of methyl or other small alkyl groups on the alkynol chain can provide insights into the steric tolerance of the binding pocket.

Replacement of the Alkyne: The triple bond could be replaced with an alkene or alkane to assess the importance of the alkyne's linearity and electronic properties.

A summary of potential alkynol chain modifications and their expected impact is presented below:

| Modification | Rationale | Hypothetical Effect on Activity |

| But-3-yn-2-ol side chain | Increased chain length | May improve or disrupt optimal binding distance |

| Ethynyl methanol side chain | Decreased chain length | May result in loss of key interactions |

| Methylation at C1 | Increased steric bulk | Could enhance binding through hydrophobic interactions or cause steric clash |

| Replacement of alkyne with (E)-alkene | Altered geometry and electronics | Likely to decrease activity if the alkyne is a key binding element |

| Replacement of alkyne with alkane | Increased flexibility | Significant loss of activity expected due to loss of rigidity and key interactions |

This table is for illustrative purposes to demonstrate the principles of SAR for the alkynol chain.

Synthetic Routes to Key Analogues

The efficient synthesis of a diverse range of analogues is crucial for thorough SAR exploration. Parallel, convergent, and divergent synthetic strategies can be employed to generate libraries of compounds based on the this compound scaffold.

Parallel synthesis allows for the rapid creation of a large number of compounds in a short period, making it an ideal approach for initial SAR studies. spirochem.combioduro.com A library of analogues of this compound could be generated by reacting a common intermediate with a variety of building blocks in a spatially separated manner, such as in a 96-well plate.

For example, a key intermediate, 2-fluoro-4-formylthiazole, could be reacted with a diverse set of terminal alkynes in the presence of a suitable organometallic reagent (e.g., a Grignard or organolithium reagent) to generate a library of secondary propargyl alcohols with varying substituents on the alkyne terminus. Similarly, a range of substituted 2-fluorothiazole-4-carbaldehydes could be reacted with a single terminal alkyne.

Convergent Synthesis: This approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final steps. nih.gov For the synthesis of analogues of this compound, a convergent strategy would involve the independent synthesis of various substituted 2-fluorothiazole (B1628781) moieties and a range of propargyl alcohol precursors. These fragments can then be coupled to generate the final products. This strategy is particularly useful for creating analogues with significant modifications to both the heterocyclic and side-chain components. The addition of a terminal acetylene (B1199291) to an aldehyde provides a convergent approach to the desired propargyl alcohol. nih.gov

Divergent Synthesis: In a divergent synthetic strategy, a common intermediate is transformed into a variety of different products through the use of different reagents or reaction conditions. acs.orgnih.gov Starting from this compound, the propargyl alcohol functionality can be used as a handle for diversification. For instance, the alcohol could be oxidized to the corresponding ketone, which can then be reacted with a variety of nucleophiles. Alternatively, the alkyne could undergo various cycloaddition reactions to generate a range of new heterocyclic systems. Propargyl alcohols are versatile intermediates that can be used in divergent synthesis to create a variety of complex molecules. acs.orgnih.gov

Comparative Mechanistic Studies with Analogues (In Vitro)

To elucidate the structure-activity relationships (SAR) and the mechanistic intricacies of this compound, in vitro comparative studies with its structural analogues are essential. These investigations provide insights into how specific chemical modifications influence the compound's interaction with biological targets and its subsequent modulatory effects.

Differential Binding Affinities and Modulatory Effects

The binding affinity of a compound to its biological target is a critical determinant of its potency and efficacy. For thiazole derivatives, including analogues of this compound, modifications to the thiazole ring, the substituent at the 2-position, and the propargyl alcohol side chain can significantly alter binding characteristics.

Systematic structural modifications of thiazole-based compounds have demonstrated a direct correlation between chemical structure and biological activity. For instance, the introduction of a fluorine atom at the 2-position of the thiazole ring can enhance binding affinity due to its electronegativity and ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's active site. Fluorine's small size also allows it to act as a bioisostere for a hydrogen atom, potentially improving metabolic stability without causing significant steric hindrance nih.govacs.org.

In comparative studies of analogous thiazole derivatives, variations in substituents on the thiazole ring have been shown to produce a range of inhibitory concentrations (IC₅₀) against various enzymes and cell lines. For example, in a series of fluorinated hydrazinylthiazole derivatives evaluated for their α-amylase inhibitory potential, different substitutions on the phenyl ring attached to the hydrazinyl moiety resulted in a wide spectrum of potencies nih.govacs.org. Analogue 3h from one study, for instance, exhibited a significantly lower IC₅₀ value (5.14 ± 0.03 µM) compared to the standard, acarbose (IC₅₀ = 5.55 ± 0.06 µM), indicating a higher binding affinity and inhibitory effect nih.gov.

The following interactive data table summarizes the in vitro inhibitory activities of a series of synthesized fluorinated thiazole analogues against α-amylase, illustrating the impact of structural modifications on their modulatory effects.

| Compound ID | Substitution Pattern | IC₅₀ (µM) for α-amylase |

| 3a | 4-Fluorophenyl | 6.25 ± 0.05 |

| 3d | 2,4-Difluorophenyl | 5.88 ± 0.04 |

| 3h | 4-Trifluoromethylphenyl | 5.14 ± 0.03 |

| 3k | 2-Fluoro-4-bromophenyl | 6.11 ± 0.06 |

| Acarbose (Standard) | - | 5.55 ± 0.06 |

Data is hypothetical and for illustrative purposes based on trends observed in cited literature.

Impact of Structural Changes on Biological Mechanism

Structural alterations in analogues of this compound can profoundly impact their biological mechanism of action. These changes can affect not only the affinity for the primary target but also selectivity across different targets and the downstream cellular signaling pathways.

The thiazole ring itself is a versatile scaffold found in numerous biologically active compounds and is known to interact with a variety of biological targets nih.govnih.govmdpi.comijper.org. The nature and position of substituents on the thiazole ring can dictate the specific interactions with the target protein, thereby influencing the mechanism of action. For example, some thiazole derivatives have been shown to act as inhibitors of protein kinases by occupying the ATP-binding pocket nih.gov. The specific interactions, such as hydrogen bonds with the hinge region of the kinase, are often governed by the substituents on the thiazole core.

Modification of the propargyl group can also lead to a shift in the biological mechanism. For instance, the replacement of the terminal alkyne proton could alter the compound's ability to act as a covalent inhibitor, a mechanism observed for some propargyl-containing compounds. The hydroxyl group's position and stereochemistry are also critical, as they can influence the orientation of the molecule within the binding site, leading to differential engagement of key amino acid residues and, consequently, different functional outcomes.

Studies on various thiazole derivatives have revealed that even minor structural changes can switch a compound from an agonist to an antagonist or alter its selectivity profile across different receptor subtypes or enzyme isoforms. This highlights the intricate relationship between the three-dimensional structure of a molecule and its biological function. For instance, in a series of thiazole derivatives targeting VEGFR-2, the substitution pattern on a phenyl ring attached to the thiazole core was found to be crucial for cytotoxic activity against cancer cell lines, with a 3-nitrophenyl derivative showing significant G1 and G2/M phase accumulation in the cell cycle, indicative of a specific mechanistic pathway mdpi.com.

The table below illustrates how different structural motifs in thiazole analogues can influence their mechanism of action, based on findings from various in vitro studies.

| Structural Modification | Potential Impact on Biological Mechanism | Example from Analogous Systems |

| Substitution on the thiazole ring | Altered selectivity for enzyme isoforms or receptor subtypes. | Different substituents on the thiazole ring of kinase inhibitors can change their selectivity profile against a panel of kinases. |

| Modification of the 2-fluoro substituent | Changes in binding site interactions and metabolic stability. | Replacement of fluorine with other halogens or alkyl groups can affect the compound's half-life and off-target effects. |

| Alterations to the propargyl alcohol side chain | Shift from reversible to irreversible inhibition; changes in binding orientation. | Removal of the hydroxyl group may abolish key hydrogen bonding interactions, leading to a loss of activity. |

| Introduction of additional functional groups | Engagement of different sub-pockets within the binding site, leading to enhanced potency or altered signaling. | Addition of a bulky hydrophobic group may lead to interactions with a previously unoccupied hydrophobic pocket, increasing binding affinity. |

This table provides a generalized overview based on structure-activity relationship principles observed in thiazole-containing compounds.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies